3-Fluoropropyl trifluoromethanesulfonate

説明

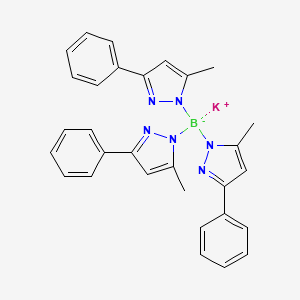

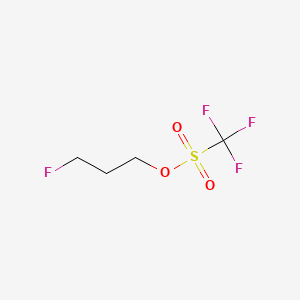

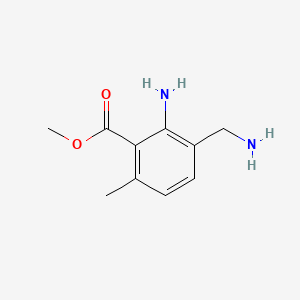

3-Fluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H6F4O3S and a molecular weight of 210.15 . It is also known by its IUPAC name, 3-fluoropropyl trifluoromethanesulfonate .

Molecular Structure Analysis

The InChI code for 3-Fluoropropyl trifluoromethanesulfonate is1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

3-Fluoropropyl trifluoromethanesulfonate has a molecular weight of 210.15 .科学的研究の応用

Electrophilic Aromatic Substitution Reactions

3-Fluoropropyl trifluoromethanesulfonate: is used in electrophilic aromatic substitution reactions, a cornerstone of organic synthesis. This compound, due to its trifluoromethanesulfonate group, can act as an electrophile, introducing fluoropropyl groups into aromatic rings. This reaction is pivotal for creating complex molecules with specific properties for pharmaceuticals and agrochemicals .

Formation of Carbon–Carbon Bonds

The compound plays a crucial role in forming carbon–carbon bonds, essential for constructing the carbon skeletons of organic molecules. Its reactivity allows for the creation of new carbon linkages, expanding the possibilities for synthetic organic chemists to build diverse molecular architectures .

Synthesis of Carbo- and Heterocyclic Structures

In the synthesis of carbo- and heterocyclic structures, 3-Fluoropropyl trifluoromethanesulfonate is utilized to introduce fluorinated side chains. These structures are significant in drug design, as they can improve the metabolic stability and alter the pharmacokinetic profiles of therapeutic compounds .

Chemistry of Natural and Organometallic Compounds

3-Fluoropropyl trifluoromethanesulfonate: finds application in the chemistry of natural products and organometallic compounds. It can be used to modify natural compounds or create organometallic complexes that serve as catalysts or reagents in various chemical reactions .

Protonating Agent in Spectral Analysis

Due to its high protonating power, it is used to generate cationic species from organic molecules, which can be detected and studied using spectral methods like NMR and IR spectroscopy. This application is crucial in understanding the mechanisms of chemical reactions and the structure of complex molecules .

Reagent for New Organic Compounds

The simplicity and efficiency of reactions promoted by 3-Fluoropropyl trifluoromethanesulfonate make it a convenient reagent for synthesizing new organic compounds. It’s particularly useful in research settings where novel compounds are being explored for various applications .

Material Science and Chemical Synthesis

Lastly, it is used in material science and chemical synthesis for its ability to introduce fluorinated groups into molecules, which can significantly alter the physical properties of materials, such as their thermal stability and hydrophobicity .

Safety And Hazards

特性

IUPAC Name |

3-fluoropropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTZHULZUDBHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660173 | |

| Record name | 3-Fluoropropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropyl trifluoromethanesulfonate | |

CAS RN |

180597-96-0 | |

| Record name | 3-Fluoropropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Methionine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)

![[1]Benzofuro[3,2-e][1,3]benzothiazole](/img/structure/B574508.png)